2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as a reagent in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Synthesis
- Application Summary : The compound is used in the protodeboronation of pinacol boronic esters .
- Methods of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Palladium Complex-Catalyzed Selective Hydroxylation
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as a reactant in palladium complex-catalyzed selective hydroxylation .
- Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
- Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .
Palladium (II)-Catalyzed Oxidative Heck Reactions
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as a reactant in palladium (II)-catalyzed oxidative Heck reactions .
- Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
- Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
- Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .
Metal-Free Electrophilic Fluorination
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as a reactant in metal-free electrophilic fluorination .
- Methods of Application : The specific methods of application or experimental procedures might be found in the full text of the referenced articles .
- Results or Outcomes : The outcomes of this reaction might be found in the full text of the referenced articles .
Safety And Hazards
The safety information for “2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” indicates that it may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids and their derivatives, it is likely that future research will continue to explore their potential applications in medicinal chemistry .
properties
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJNPIUYMLHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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